molecular formula C20H26ClN3O3 B10991334 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B10991334
M. Wt: 391.9 g/mol
InChI Key: BGHKVGPPUPTKPF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-Chlorophenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine derivative.

    Attachment of the Pyrrolidin-2-one Moiety: This can be achieved through acylation reactions using appropriate acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated aromatic compounds with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the piperazine core but lacks the pyrrolidin-2-one moiety.

    4-(3-Methylbutanoyl)piperazine: Similar structure but without the 3-chlorophenyl group.

    Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidin-2-one moieties but different substituents.

Uniqueness

1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H26ClN3O3

Molecular Weight

391.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[4-(3-methylbutanoyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C20H26ClN3O3/c1-14(2)10-18(25)22-6-8-23(9-7-22)20(27)15-11-19(26)24(13-15)17-5-3-4-16(21)12-17/h3-5,12,14-15H,6-11,13H2,1-2H3

InChI Key

BGHKVGPPUPTKPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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